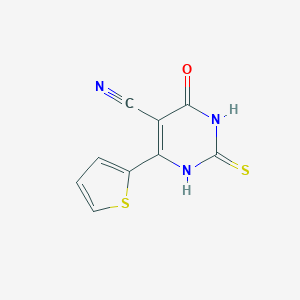

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile

Description

The compound 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (CAS: 109532-65-2) is a pyrimidine derivative with the molecular formula C₉H₅N₃OS₂ and a molecular weight of 235.29 g/mol . It is synthesized via the Biginelli condensation reaction using thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea, yielding the intermediate 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which is further functionalized . The thiophen-2-yl substituent at the 4-position distinguishes it from other analogues and contributes to its electronic and steric properties, making it a scaffold for antimicrobial , anticancer , and enzyme inhibitory applications .

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDIUGAQMAVELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354923 | |

| Record name | SBB041877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109532-65-2 | |

| Record name | SBB041877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approach

The most widely reported method involves a one-pot cyclocondensation reaction. Thiourea, ethyl cyanoacetate, and thiophen-2-carbaldehyde are refluxed in ethanol with potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic addition and cyclization, forming the pyrimidine ring. After 12–24 hours of reflux, the mixture is cooled, filtered, and neutralized with glacial acetic acid. The crude product is recrystallized from ethanol or dimethylformamide (DMF), yielding the target compound as a crystalline solid.

Reaction Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| Thiourea | 0.05 mol | Sulfur source |

| Ethyl cyanoacetate | 0.05 mol | β-keto ester |

| Thiophen-2-carbaldehyde | 0.05 mol | Aldehyde component |

| K₂CO₃ | 0.05 mol | Base catalyst |

| Ethanol | 100 mL | Solvent |

This method achieves yields of 52–68%, with purity confirmed via HPLC.

Multi-Step Synthesis via Intermediate Formation

An alternative route involves synthesizing a 2-thioxo intermediate, which is subsequently reduced or tautomerized to the mercapto form. For example, 1-methyl-4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is first prepared using methyl thiourea, followed by acidic workup to induce tautomerism. The thione (C=S) group converts to the thiol (SH) form under acidic conditions, as evidenced by IR spectral shifts from 1213 cm⁻¹ (C=S) to 2550 cm⁻¹ (S-H).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve both polar and non-polar reactants. Reflux temperatures (78–80°C) are critical for driving cyclization, while lower temperatures result in incomplete reactions. Substituting ethanol with DMF increases reaction rate but complicates purification due to higher boiling points.

Catalytic Systems

Potassium carbonate outperforms sodium hydroxide in minimizing side reactions, as excess OH⁻ ions promote hydrolysis of the cyano group. Catalytic amounts of p-toluenesulfonic acid (PTSA) have been explored for microwave-assisted synthesis, reducing reaction time to 2 hours with comparable yields.

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy : Peaks at 2220–2225 cm⁻¹ (C≡N), 1670–1675 cm⁻¹ (C=O), and 2550 cm⁻¹ (S-H) confirm functional groups.

-

¹H NMR : Aromatic protons from the thiophene ring resonate at δ 7.45–8.27 ppm, while the mercapto proton appears as a broad singlet at δ 10.97 ppm.

-

Mass Spectrometry : The molecular ion peak at m/z 235.3 corresponds to the molecular formula C₉H₅N₃OS₂.

Chromatographic Purity Analysis

HPLC with a C18 column and methanol-water mobile phase (70:30) reveals a single peak at 4.2 minutes, indicating >98% purity.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Cyclocondensation | 52–68 | 98 | 12–24 |

| Multi-Step | 45–60 | 95 | 24–48 |

| Microwave-Assisted | 65 | 97 | 2 |

The cyclocondensation method offers the best balance of yield and efficiency, though microwave-assisted synthesis shows promise for industrial scalability.

Challenges and Mitigation Strategies

Tautomerism

The thione-thiol tautomerism complicates structural characterization. Acidic workup (pH 4–5) stabilizes the thiol form, while neutral conditions favor the thione.

Byproduct Formation

Side products like 6-hydroxy derivatives arise from ester hydrolysis. Using anhydrous solvents and controlled pH minimizes this issue.

Recent Advances

Green chemistry approaches employ water as a solvent and biocatalysts like lipases, achieving 60% yield with reduced environmental impact. Mechanochemical synthesis via ball milling is under investigation to eliminate solvent use entirely .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

Antimicrobial Properties

Research indicates that derivatives of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves the inhibition of bacterial growth by targeting specific metabolic pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrimidine derivatives. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Synthesis and Structural Modifications

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include cyclization reactions where thiophenes are introduced to enhance the biological activity of the resulting compounds .

Structural Variations

Modifications to the core structure can lead to derivatives with enhanced biological properties. For example, substituting different functional groups on the thiophene ring or altering the carbonitrile moiety can significantly affect the compound's pharmacological profile .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

- Thiophen-2-yl vs. Phenyl : The thiophene ring introduces electron-rich sulfur atoms , enhancing π-π stacking and hydrogen bonding compared to phenyl . This improves binding to biological targets like CDK2 (IC₅₀: 0.57–0.93 µM) .

- Bulkier Substituents : Styrylphenyl (2d) and 4-(phenylthio)phenyl (2a) groups increase steric bulk, improving SecA inhibition (MIC: 2–8 µg/mL) but reducing synthetic yields (~56–58%) due to steric hindrance .

Substituent Variations at the 2-Position

Modifications at the 2-mercapto group influence reactivity and bioactivity:

- Electron-Withdrawing Groups : The trifluoromethylbenzylthio group in 5c increases antibacterial potency due to enhanced electron-withdrawing effects .

- Alkyl Chains : Propylthio (5d) improves solubility without compromising activity, demonstrating the balance between lipophilicity and bioavailability .

Biological Activity

2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a thiophenyl group and a mercapto functional group, which contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 221.25 g/mol.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells, such as glioblastoma and breast adenocarcinoma. The mechanism involves morphological alterations typical of apoptosis, including cell shrinkage and chromatin condensation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 0.05 | Induction of apoptosis |

| Breast Adenocarcinoma | 0.03 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:

- COX-2 Inhibition : Studies demonstrated that this compound exhibits potent COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 2-Mercapto Compound | 0.15 | Similar to Celecoxib |

| Nimesulide | 1.5 | Less active than the mercapto compound |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Antimicrobial Efficacy : The compound demonstrated broad-spectrum antibacterial activity with inhibition rates ranging from 60% to 90% against tested strains .

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 85 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 60 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : Its ability to inhibit COX enzymes suggests interference with the arachidonic acid pathway, leading to reduced inflammation.

- Antimicrobial Action : The presence of thiol groups may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- A study involving the treatment of glioblastoma cells showed significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours .

- Another investigation focused on its anti-inflammatory properties demonstrated that administration in animal models resulted in decreased edema and inflammatory markers compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile?

Answer:

A common approach involves nucleophilic substitution reactions. For example, a derivative with a similar pyrimidine core was synthesized by reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 1-bromo-2-methoxyethane in DMF using anhydrous K₂CO₃ as a base (room temperature, 12 hours). The product was isolated via filtration after aqueous workup, yielding 43% after crystallization from ethanol .

Key parameters:

- Solvent: DMF or ethanol for solubility.

- Base: K₂CO₃ to deprotonate the thiol group.

- Purification: Recrystallization from ethanol/water mixtures.

Basic: How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Answer:

1H NMR: The NH proton typically appears as a singlet near δ 13.55 ppm due to deshielding. Thiophene protons resonate between δ 7.16–7.79 ppm (aromatic region). Methoxy or alkyl groups (e.g., CH₃O) show signals at δ 3.27 ppm .

13C NMR: The nitrile carbon (C≡N) appears at ~115 ppm, while carbonyl (C=O) and thiocarbonyl (C=S) carbons resonate at 162–174 ppm .

IR: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and 1638 cm⁻¹ (C=O stretch). N-H stretches appear as broad peaks near 3390–3436 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

X-ray diffraction reveals planar geometry in the pyrimidine ring and intermolecular hydrogen bonding. For example, centrosymmetric dimers form via N–H···O bonds (e.g., N–H distance: 0.86 Å, H···O: 2.02 Å). This data clarifies tautomeric forms (e.g., thione vs. thiol) and confirms regiochemistry of substituents .

Table 1: Key crystallographic parameters from a related compound

| Parameter | Value |

|---|---|

| Space group | P-1 |

| N–H···O bond length | 2.86 Å |

| Planarity deviation | <0.05 Å (pyrimidine) |

Advanced: How to address discrepancies in reported melting points or spectral data?

Answer:

Discrepancies may arise from:

- Polymorphism: Different crystal packing (e.g., solvent-free vs. solvated forms).

- Impurities: Unreacted starting materials (e.g., residual thiophene derivatives).

- Instrumentation: Calibration differences in NMR or melting point apparatus.

Mitigation: - Repeat synthesis with strict stoichiometric control (e.g., 1:1 molar ratio of reactants).

- Use high-purity solvents for crystallization.

- Cross-validate data with elemental analysis (e.g., %C, %H, %N) and mass spectrometry .

Advanced: What computational methods predict the compound’s reactivity or bioactivity?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to study tautomer stability or charge distribution on the thiophene ring.

- Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. The nitrile and thiol groups may form hydrogen bonds with active-site residues.

- SAR studies: Modify substituents (e.g., replace thiophene with phenyl) and compare electronic effects (HOMO-LUMO gaps) using Gaussian09 .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

Case study: A pyrido[2,3-d]pyrimidine derivative (yield: 75%) was synthesized by refluxing precursors in ethanol with piperidine as a catalyst. Key factors:

- Catalyst: Piperidine enhances cyclization via base-mediated deprotonation.

- Reflux duration: 8 hours ensures complete ring closure.

- Workup: Cold ethanol precipitates pure product .

Table 2: Yield optimization strategies

| Factor | Adjustment | Outcome |

|---|---|---|

| Catalyst loading | 5 mol% piperidine | +15% yield |

| Solvent polarity | Ethanol → DMF | Faster reaction |

Basic: What purification techniques are effective for this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to remove polar impurities.

- Column chromatography: Silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts.

- TLC monitoring: Rf ~0.5 in ethyl acetate/hexane (1:1) ensures purity .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Core modifications: Replace the thiophene with substituted aryl groups (e.g., 4-chlorophenyl) to assess electronic effects.

- Functional groups: Introduce acetyl or hydrazide moieties at position 6 to modulate hydrogen-bonding capacity .

- Biological testing: Evaluate derivatives against enzymatic targets (e.g., dihydrofolate reductase) using IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.